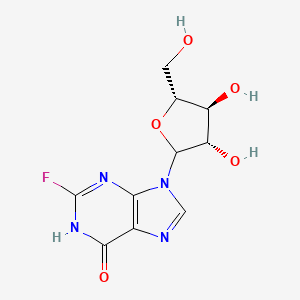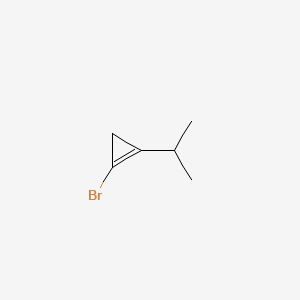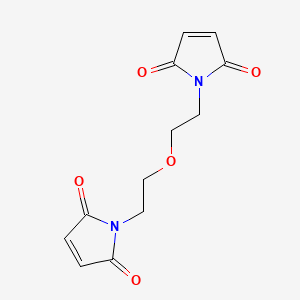
1,2-Dihydropyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydropyridin-5-amine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are well-known for their biological properties and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridin-5-amine can be synthesized through various methods. One common approach involves the dearomatization of pyridines using amine borane as a reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity . Another method involves the electrochemical synthesis from piperidines, which allows for regioselective introduction of substituents .
Industrial Production Methods
Industrial production of this compound often utilizes the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia, followed by oxidation to yield the desired dihydropyridine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydropyridin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Amine borane and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyridine-3,5-dicarboxylates.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Applications De Recherche Scientifique
1,2-Dihydropyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological oxidation-reduction reactions.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of natural products and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1,2-dihydropyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a calcium channel blocker, similar to other dihydropyridines, by binding to and blocking voltage-gated L-type calcium channels. This results in vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
1,2-Dihydropyridin-5-amine can be compared with other dihydropyridine derivatives such as 1,4-dihydropyridine. While both share similar structural features, this compound is unique due to its specific substitution pattern and potential for regioselective synthesis . Similar compounds include:
1,4-Dihydropyridine: Known for its role in calcium channel blockers like nifedipine.
Tetrahydropyridine: Studied for its biological activities and synthetic applications.
Propriétés
Formule moléculaire |
C5H8N2 |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
1,2-dihydropyridin-5-amine |
InChI |
InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2 |
Clé InChI |
SWGVOYYOUNNVQM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)

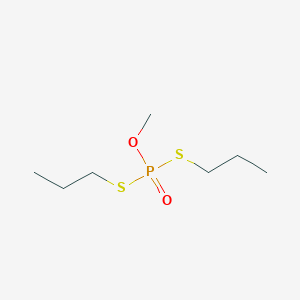
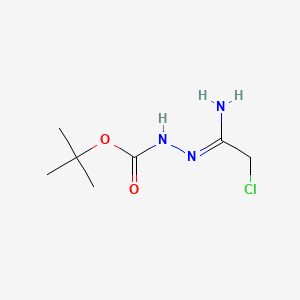
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
